Nadide
Overview
Description
NAD (Nicotinamide adenine dinucleotide) plays a crucial role in redox reactions, transferring electrons from one molecule to another and serving as a coenzyme in metabolic processes. Its synthesis, molecular structure, and properties are fundamental to understanding cellular energy production and regulation.
Synthesis Analysis
NAD synthesis involves two main pathways: the de novo synthesis from amino acids such as tryptophan or aspartate and the salvage pathway, which recycles nicotinamide and nicotinic acid. Microorganisms exhibit variation in the precursors and pathways utilized for NAD synthesis, demonstrating its essentiality across different life forms (Gazzaniga et al., 2009).
Molecular Structure Analysis
NAD consists of two nucleotides joined through their phosphate groups. One nucleotide contains an adenine base, and the other nicotinamide. NAD exists in two forms: NAD+ (oxidized) and NADH (reduced), with the nicotinamide ring accepting or donating electrons in redox reactions.
Chemical Reactions and Properties
NAD+ is involved in several key metabolic processes, including glycolysis, the Krebs cycle, and the electron transport chain. It acts as an electron acceptor, becoming reduced to NADH, which then donates electrons to produce ATP, the energy currency of the cell. NAD+ also serves as a substrate for NAD+-consuming enzymes like ADP-ribose transferases and sirtuins, linking it to DNA repair, gene expression regulation, and aging (Belenky et al., 2007).
Scientific Research Applications
Metabolic Engineering Applications :
- Cofactor manipulation in metabolic engineering can significantly affect metabolic flux redistribution in organisms like Escherichia coli. Manipulation of cofactors like NADH/NAD(+) can alter metabolite distribution, influencing productivity in industrial processes (San et al., 2002).
Applications in Natural Product Research :
- Natural deep eutectic solvents (NADES), owing to their biodegradability and biocompatibility, are used in natural product (NP) research for extracting and analyzing metabolites. These solvents are integral in understanding the complex chemical diversity of natural metabolites (Liu et al., 2018).
Synthetic Chemistry and Reactivity :
- The synthetic applications of sodium diisopropylamide (NaDA) are varied, including its role in metalation reactions, dehydrohalogenations, and as a key player in various synthetic pathways (Woltornist et al., 2020).
Bioenergetics and Cellular Research :
- NADH autofluorescence is emerging as a potential marker in bioenergetics research, offering insights into cellular redox states and mitochondrial function. This technique is still developing and requires refinement for widespread use in bioenergetics (Schaefer et al., 2018).
Medical Therapy and Health Applications :
- The role of NAD+ in health and disease has been emphasized in recent years, with studies showing its critical role in metabolism, longevity, and age-related diseases. Strategies to increase NAD+ levels have shown promise in improving healthspan and lifespan (Katsyuba et al., 2020).
Safety And Hazards
Future Directions
Recent studies have shown that NAD+ levels in animals decline with age, which impairs the activity of PARP1 and leads to DNA degradation . Researchers have found that when NAD+ is orally administered to aging mice, PARP1 activity is restored and the mice are rejuvenated . This suggests that NAD+ could be given prophylactically to prevent or reduce diabetes, cancer, and other age-related conditions .
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFJGJZGIEFAR-NNYOXOHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O14P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045236 | |
Record name | Nadide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Nicotinamide adenine dinucleotide | |
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URL | https://haz-map.com/Agents/12312 | |
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Record name | NAD | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000902 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
752.5 mg/mL | |
Record name | NAD | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000902 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Nadide | |
CAS RN |
53-84-9, 64417-72-7 | |
Record name | NAD | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nadide [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nadide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14128 | |
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Record name | nadide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757121 | |
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Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |
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Record name | Nadide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nadide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |
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Record name | Adenosine 5'-(trihydrogen diphosphate), 5'→5' ester with 3-(aminocarbonyl)-1-β-d-ribofuranosylpyridinium hydroxide, inner salt, monolithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAD | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000902 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.0 - 142.0 °C | |
Record name | NAD | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000902 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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